Technical Guide: Molecular Structure of (Des-Gly10,D-Arg6,Pro-NHEt9)-LHRH II
Technical Guide: Molecular Structure of (Des-Gly10,D-Arg6,Pro-NHEt9)-LHRH II
Executive Summary
(Des-Gly10,D-Arg6,Pro-NHEt9)-LHRH II , often technically referred to as a Chicken GnRH II (cGnRH-II) analog , is a synthetic decapeptide super-agonist designed for high-affinity binding to Gonadotropin-Releasing Hormone (GnRH) receptors. By modifying the native Chicken GnRH II backbone with a D-Arginine at position 6 and an ethylamide moiety at the C-terminus, this molecule achieves exceptional resistance to enzymatic degradation and significantly enhanced receptor residence time compared to native isoforms.
While its primary commercial application lies in aquaculture (for inducing ovulation in broodstock), it is a critical tool in oncology research for investigating the antiproliferative effects of Type II GnRH signaling in human endometrial and ovarian cancers.
Molecular Architecture & Sequence Analysis
Primary Sequence Comparison
The molecule is derived from the Chicken GnRH II isoform, which differs from the mammalian GnRH I (LHRH) at positions 5, 7, and 8. The analog introduces two critical synthetic modifications: D-Arg6 and Pro9-NHEt .
Table 1: Sequence Alignment of Native Isoforms and the Analog
| Molecule | Sequence (N | Key Features |
| Mammalian GnRH I | pGlu-His-Trp-Ser-Tyr -Gly-Leu -Arg -Pro-Gly-NH | Native human hypothalamic hormone. |
| Chicken GnRH II | pGlu-His-Trp-Ser-His -Gly-Trp -Tyr -Pro-Gly-NH | Highly conserved isoform; distinct receptor (GnRHR-II). |
| (Des-Gly10,D-Arg6,Pro-NHEt9)-LHRH II | pGlu-His-Trp-Ser-His -D-Arg -Trp -Tyr -Pro-NHEt | Super-agonist ; stabilized |
Structural Modifications & Mechanistic Impact
A. D-Arg6 Substitution (The Stabilizer)
-
Mechanism: In native GnRH, Glycine at position 6 allows high conformational flexibility. Replacing it with a bulky, basic D-amino acid like D-Arginine constrains the peptide backbone into a stable
-II’ type turn . -
Effect: This pre-organizes the molecule into the "bioactive" U-shape required for receptor binding, reducing the entropic cost of binding. Furthermore, the D-configuration renders the peptide resistant to degradation by post-proline cleaving enzymes and endopeptidases that target the Gly6-Leu7/Trp7 bond.
B. Pro-NHEt9 (The Anchor)
-
Mechanism: The C-terminal Glycine-amide (Gly10-NH
) is excised ("Des-Gly10") and replaced with an ethylamide group attached directly to Proline-9. -
Effect: This modification increases the hydrophobicity of the C-terminus, enhancing receptor affinity. It also eliminates the primary cleavage site for post-proline endopeptidases, significantly extending the plasma half-life (
).
Pharmacology & Signaling Pathways[1][2][3][4]
Receptor Selectivity
Unlike mammalian GnRH I analogs (e.g., Leuprolide), which target the Type I GnRH receptor (GnRHR-I), this analog retains high affinity for the Type II GnRH receptor (GnRHR-II) found in non-mammalian vertebrates and certain human tissues (placenta, ovary, endometrium).
Signal Transduction
The signaling outcome depends heavily on the tissue context.
-
Context A: Pituitary Gonadotropes (Aquaculture)
-
Pathway: G
PLC IP /DAG Ca influx. -
Outcome: Massive release of Luteinizing Hormone (LH) and Follicle Stimulating Hormone (FSH), triggering ovulation.[1]
-
-
Context B: Human Cancer Cells (Oncology Research)
-
Pathway: Activation of PTP (Protein Tyrosine Phosphatase) and modulation of MAPK cascades (p38, ERK1/2).
-
Outcome: Antiproliferative and apoptotic effects in ovarian and endometrial cancer cells, often distinct from the desensitization mechanism seen with GnRH I agonists.
-
Visualization: Signaling Pathways
The following diagram illustrates the divergent signaling pathways activated by this analog in different biological contexts.
Caption: Divergent signaling cascades: The analog induces gonadotropin secretion in pituitary cells via the Calcium-IP3 pathway while triggering antiproliferative MAPK signaling in cancer cells.
Experimental Protocols
Solid-Phase Peptide Synthesis (SPPS)
To synthesize this analog for research, standard Fmoc chemistry is recommended.
Reagents:
-
Resin: Pro-NHEt requires a specialized linker or post-cleavage modification. A common approach is using a Chlorotrityl resin loaded with Proline, followed by cleavage and ethylamine coupling, or using a specialized amide resin.
-
Coupling Agents: HBTU/HOBt or DIC/Oxyma.
-
Deprotection: 20% Piperidine in DMF.
Step-by-Step Workflow:
-
Resin Loading: Load Fmoc-Pro-OH onto acid-labile resin.
-
Elongation: Sequentially couple amino acids (Tyr, Trp, D-Arg, His, Ser, Trp, His, pGlu) using 3-fold molar excess.
-
Critical Step: Ensure complete coupling of D-Arg ; double coupling is recommended due to steric bulk.
-
-
Cleavage & Modification:
-
Cleave peptide from resin (keeping side-chain protection if converting C-term in solution) or use an ethylamine-functionalized resin to generate Pro-NHEt directly upon cleavage.
-
Alternative: Cleave fully protected peptide acid, then react with ethylamine (EtNH
) and BOP reagent in solution to form the C-terminal ethylamide.
-
-
Purification: RP-HPLC (C18 column), Gradient 10-60% Acetonitrile in Water (0.1% TFA).
-
Validation: ESI-MS (Expected Mass: ~1253 Da).
In Vitro Binding Assay (Protocol Summary)
Objective: Determine binding affinity (
-
Cell Line: HEK293 stably transfected with human GnRHR-II (or pituitary membrane prep from Carassius auratus for aquaculture relevance).
-
Radioligand: [
I]-GnRH-II. -
Incubation: 90 mins at 4°C (to prevent internalization).
-
Separation: GF/C glass fiber filters + polyethylenimine (0.1%).
-
Analysis: Scatchard plot to determine
and .
Applications & Clinical Relevance
Aquaculture (The "Linpe Method")
This analog is a cornerstone of the "Linpe Method" (named after Lin and Peter), which combines a GnRH analog with a dopamine antagonist.
-
Problem: In many fish species (e.g., carp, salmon), dopamine acts as a potent inhibitor of basal GnRH release.
-
Solution: Co-injection of (Des-Gly10,D-Arg6,Pro-NHEt9)-LHRH II (to stimulate receptors) + Domperidone or Pimozide (to block dopamine inhibition) results in synchronized, high-efficiency spawning.
Oncology Research
Research indicates that GnRH-II receptors are overexpressed in up to 80% of endometrial and ovarian cancers.
-
Therapeutic Potential: Unlike Type I agonists which work by downregulating pituitary receptors (chemical castration), Type II analogs like this compound exert direct antiproliferative effects on the tumor cells themselves.
-
Status: Pre-clinical. Used as a molecular probe to map Type II receptor density and function in tumor biopsies.
References
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Millar, R. P., et al. (2008).[2] "Gonadotropin-Releasing Hormone Analog Structural Determinants of Selectivity for Inhibition of Cell Growth." Endocrinology. Link
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Siler-Khodr, T. M., et al. (2001).[3] "Action of chicken II GnRH on the human placenta." The Journal of Clinical Endocrinology & Metabolism. Link
-
Peter, R. E., et al. (1988). "Induced ovulation and spawning of cultured freshwater fish in China: advances in application of GnRH analogues and dopamine antagonists." Aquaculture. Link
-
Gründker, C., et al. (2002). "Gonadotropin-releasing hormone type II antagonist induces apoptosis in MCF-7 human breast cancer cells." Breast Cancer Research and Treatment. Link
-
PubChem Compound Summary. "(Des-Gly10,D-Ala6,Pro-NHEt9)-LHRH" (Structural Analog Reference). Link
